molecular formula C14H9Cl4NO2 B12468143 2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide

2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide

Cat. No.: B12468143
M. Wt: 365.0 g/mol
InChI Key: RJZOJHDPQMNICD-UHFFFAOYSA-N
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Description

2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of multiple chlorine atoms and a phenoxy group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide typically involves the reaction of 2,4-dichlorophenol with 3-chloro-4-aminophenol to form an intermediate compound. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .

Scientific Research Applications

2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide is unique due to the presence of multiple chlorine atoms and a phenoxy group, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H9Cl4NO2

Molecular Weight

365.0 g/mol

IUPAC Name

2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide

InChI

InChI=1S/C14H9Cl4NO2/c15-7-14(20)19-9-2-4-13(11(18)6-9)21-12-3-1-8(16)5-10(12)17/h1-6H,7H2,(H,19,20)

InChI Key

RJZOJHDPQMNICD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)Cl)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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